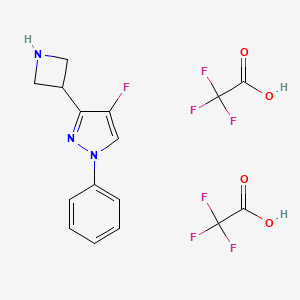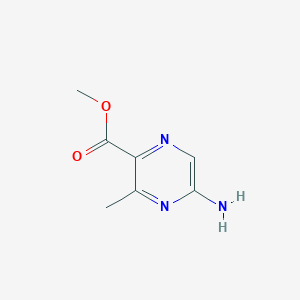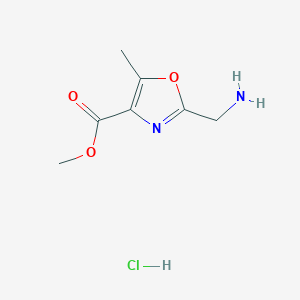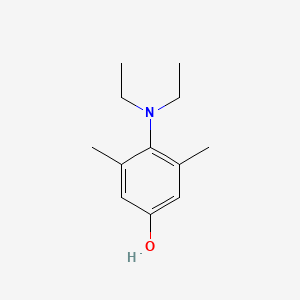
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a fluorine atom, and a phenyl group attached to a pyrazole ring. The bis(trifluoroacetic acid) component indicates that the compound is in its salt form, which can influence its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the azetidine and fluorine groups. The final step involves the formation of the bis(trifluoroacetic acid) salt.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Azetidine Group: This step often involves the reaction of the pyrazole intermediate with an azetidine derivative in the presence of a suitable base.
Formation of the Bis(trifluoroacetic acid) Salt: The final compound is obtained by treating the intermediate with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Addition: The azetidine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Addition: Electrophiles such as bromine in dichloromethane.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Addition: Formation of addition products with electrophiles.
Aplicaciones Científicas De Investigación
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The azetidine ring may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(azetidin-3-yl)azetidine, bis(trifluoroacetic acid)
- 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid)
Uniqueness
3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is unique due to the combination of its structural features, including the azetidine ring, fluorine atom, and phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H14F7N3O4 |
|---|---|
Peso molecular |
445.29 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-4-fluoro-1-phenylpyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H12FN3.2C2HF3O2/c13-11-8-16(10-4-2-1-3-5-10)15-12(11)9-6-14-7-9;2*3-2(4,5)1(6)7/h1-5,8-9,14H,6-7H2;2*(H,6,7) |
Clave InChI |
HITFSUMTFQRVNL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NN(C=C2F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)

![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
